N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

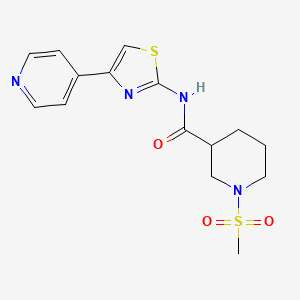

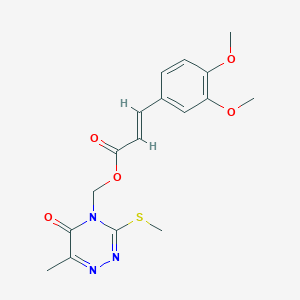

“N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C15H15N3O4S2 . It has an average mass of 365.427 Da and a monoisotopic mass of 365.050385 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H15N3O4S2 . For a detailed structural analysis, it would be best to use specialized software or databases that provide 3D molecular structures.科学研究应用

Photocatalysis and Environmental Remediation

DABCO-TDO has been investigated as a potential photocatalyst for environmental applications. Its unique structure allows it to absorb light in the visible range, making it suitable for solar-driven reactions. Researchers have explored its use in degrading organic pollutants, such as dyes and pharmaceuticals, through photocatalytic processes. By harnessing its photoactivity, DABCO-TDO contributes to sustainable water purification and air quality improvement .

Organic Electronics and Optoelectronics

In the realm of organic electronics, DABCO-TDO plays a role as an electron-transport material. Its electron-rich benzothiazole moiety facilitates efficient charge transport, making it valuable in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers continue to explore its potential in enhancing device performance and stability .

Metal-Organic Frameworks (MOFs)

DABCO-TDO has been incorporated into metal-organic frameworks due to its ability to coordinate with metal ions. MOFs based on this compound exhibit tunable porosity, making them promising candidates for gas storage, separation, and catalysis. Researchers have explored DABCO-TDO-based MOFs for applications such as carbon capture, hydrogen storage, and selective gas adsorption .

Biomedical Imaging and Drug Delivery

The benzothiazole moiety in DABCO-TDO has fluorescence properties, making it useful for bioimaging applications. Researchers have functionalized this compound with targeting ligands to create fluorescent probes for cancer cell imaging. Additionally, DABCO-TDO-based nanoparticles have been investigated as drug carriers, aiming for targeted drug delivery and controlled release .

Antioxidant and Anticancer Properties

Studies have explored the antioxidant potential of DABCO-TDO due to its radical-scavenging abilities. Additionally, its structural resemblance to certain anticancer drugs has sparked interest. Researchers investigate its cytotoxic effects against cancer cells, aiming to develop novel chemotherapeutic agents. However, further studies are needed to fully understand its mechanisms and optimize its efficacy .

Materials Science and Coordination Chemistry

DABCO-TDO’s coordination chemistry allows it to form complexes with transition metals. Researchers have synthesized metal complexes using this ligand, exploring their magnetic properties and potential applications in spintronics. Additionally, its role in supramolecular assemblies and crystal engineering contributes to materials science .

未来方向

属性

IUPAC Name |

1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18(2)12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(19,20)17-15/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRPMHYVOUXDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2759786.png)

![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)

![5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2759789.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)

![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)